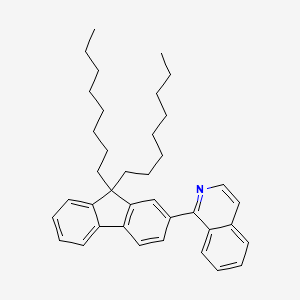
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline is a chemical compound with the molecular formula C₃₈H₄₇N and a molecular weight of 517.79 g/mol It is a derivative of isoquinoline and fluorene, characterized by the presence of two octyl groups attached to the fluorene moiety
Vorbereitungsmethoden
The synthesis of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline typically involves the reaction of 9,9-dioctylfluorene with isoquinoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dioctylfluorene-2-boronic acid is reacted with isoquinoline-1-bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Analyse Chemischer Reaktionen
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.
Wissenschaftliche Forschungsanwendungen
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline involves its interaction with specific molecular targets. For instance, in the context of organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline can be compared with other similar compounds, such as:
1-(9,9-Dimethylfluoren-2-yl)isoquinoline: This compound has methyl groups instead of octyl groups, leading to different physical and chemical properties.
1,4-Bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione: This compound contains an anthracene moiety, which imparts different electronic properties.
Bis(1-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline)iridium(III): This complex includes an iridium center, making it useful in catalysis and photophysical studies.
Eigenschaften
CAS-Nummer |
904368-84-9 |
|---|---|
Molekularformel |
C38H47N |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
1-(9,9-dioctylfluoren-2-yl)isoquinoline |
InChI |
InChI=1S/C38H47N/c1-3-5-7-9-11-17-26-38(27-18-12-10-8-6-4-2)35-22-16-15-21-33(35)34-24-23-31(29-36(34)38)37-32-20-14-13-19-30(32)25-28-39-37/h13-16,19-25,28-29H,3-12,17-18,26-27H2,1-2H3 |
InChI-Schlüssel |
DUPOEZONYCHFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


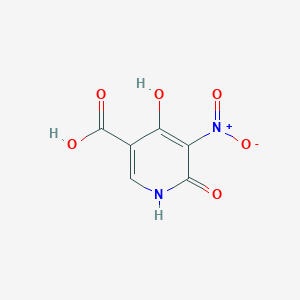

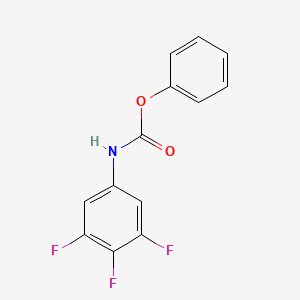



![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
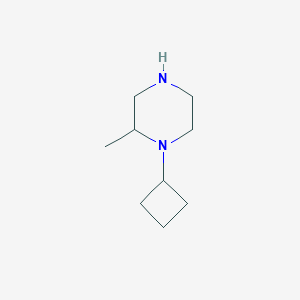
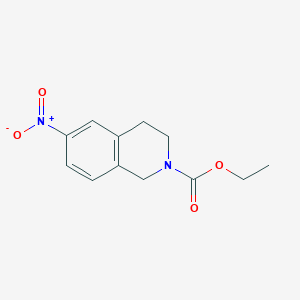

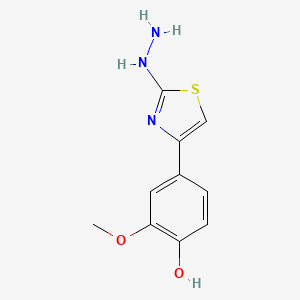


![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
